molecular formula C11H8IN7O B5850117 N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE

Cat. No.: B5850117
M. Wt: 381.13 g/mol
InChI Key: VEVVCUHWDQHYON-UHFFFAOYSA-N
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Description

N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a complex organic compound that features an iodophenyl group and a triazole ring

Preparation Methods

The synthesis of N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the iodophenyl group: This step often involves an iodination reaction using iodine or iodinating agents such as N-iodosuccinimide (NIS).

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coordination frameworks.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(4-IODOPHENYL)-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE can be compared with other triazole-based compounds, such as:

    1,2,4-Triazole: A simple triazole ring without additional functional groups.

    5-Phenyl-1H-1,2,4-Triazole-3-Carboxamide: Similar structure but with a phenyl group instead of an iodophenyl group.

    N-(4-Bromophenyl)-5-(4H-1,2,4-Triazol-4-Yl)-1H-1,2,4-Triazole-3-Carboxamide: Similar structure but with a bromophenyl group instead of an iodophenyl group.

The uniqueness of this compound lies in its iodophenyl group, which can engage in specific interactions such as halogen bonding, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-iodophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVVCUHWDQHYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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